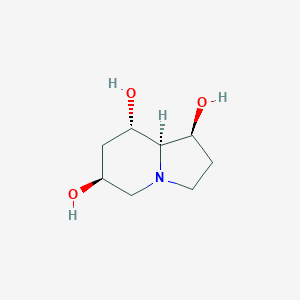
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidin
Übersicht
Beschreibung
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a useful research compound. Its molecular formula is C23H33NOSi and its molecular weight is 367.6 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Schutzgruppe in chemischen Reaktionen
Diese Verbindung wird als Schutzgruppe für Alkohole und andere reaktive Hydroxyl-haltige Verbindungen verwendet. In der organischen Synthese sind Schutzgruppen wie die tert-Butyldimethylsilyl (TBS)-Einheit entscheidend, um unerwünschte Reaktionen an empfindlichen Stellen während komplexer chemischer Umwandlungen zu verhindern . Die TBS-Gruppe kann leicht unter milden Bedingungen entschützt werden, was für mehrstufige Syntheseprozesse von Vorteil ist.
Pharmazeutische Forschung: Wirkstoffdesign und -entwicklung
In der pharmazeutischen Forschung wird die tert-Butyl-diphenylsilyl-Gruppe häufig eingesetzt, um die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu modifizieren. Durch Veränderung der Lipophilie und des sterischen Hinderung der Verbindung können Forscher die ADME-Profile (Absorption, Verteilung, Metabolismus und Ausscheidung) des Wirkstoffs verbessern .
Materialwissenschaften: Oberflächenmodifikation
Die Verbindung wird in den Materialwissenschaften zur Oberflächenmodifikation verschiedener Materialien verwendet. Die Silylgruppe kann verwendet werden, um organische Funktionalitäten auf anorganische Oberflächen einzuführen, wodurch Oberflächeneigenschaften wie Hydrophobie, chemische Beständigkeit und Biokompatibilität verändert werden können .
Katalyse: Zwischenprodukt in der Katalysatorentwicklung
In der Katalyse dient diese Verbindung als Zwischenprodukt bei der Entwicklung neuer Katalysatoren. Die Silylgruppe kann reaktive Zwischenprodukte stabilisieren oder als Ligand an Metallzentren wirken, was die Aktivität und Selektivität des Katalysators beeinflusst .
Analytische Chemie: Derivatisierungsmittel
Es wirkt als Derivatisierungsmittel in der analytischen Chemie, insbesondere in der Chromatographie. Derivatisierung kann die Flüchtigkeit und Detektierbarkeit von Verbindungen erhöhen, was ihre Analyse durch Gaschromatographie (GC) oder Flüssigchromatographie (LC) erleichtert .
Biochemie: Untersuchung enzymatischer Reaktionen
Die tert-Butyl-diphenylsilyl-Gruppe wird in der Biochemie zur Untersuchung enzymatischer Reaktionen verwendet. Sie kann verwendet werden, um den Mechanismus von Enzymen zu untersuchen, die mit Pyrrolidinringen interagieren, oder um bestimmte funktionelle Gruppen während enzymatischer Assays zu schützen .
Polymerchemie: Modifikator für Polymereigenschaften
In der Polymerchemie wird diese Verbindung verwendet, um Polymereigenschaften zu modifizieren. Sie kann in Polymerketten eingebaut werden, um die physikalischen Eigenschaften des Materials zu beeinflussen, wie z. B. Flexibilität, Zähigkeit und thermische Stabilität .
Nanotechnologie: Vorläufer für die Synthese von Nanomaterialien
Schließlich dient es in der Nanotechnologie als Vorläufer für die Synthese von Nanomaterialien. Die Silylgruppe kann verwendet werden, um Silizium-haltige Nanostrukturen zu erzeugen, die potenzielle Anwendungen in der Elektronik, Photonik und in Medikamententrägersystemen haben .
Wirkmechanismus
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Eigenschaften
IUPAC Name |
tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSFDYMOMREQP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864466-71-7 | |
| Record name | 864466-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)

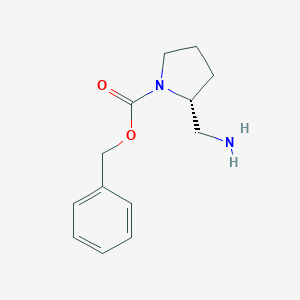

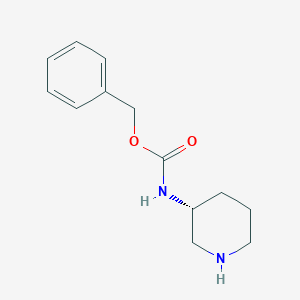
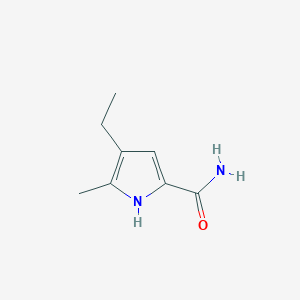
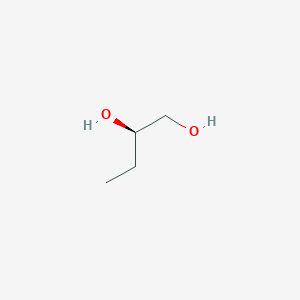


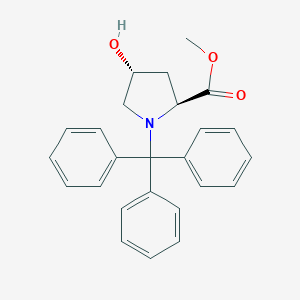
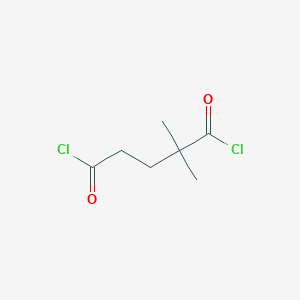
![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)

